Ethanamine, N-ethyl-, methanesulfonate
Description
Definitional Context: Triethylammonium (B8662869) Methanesulfonate (B1217627) as a Protic Ionic Liquid
Protic ionic liquids are a subclass of ionic liquids (ILs) that are formed through the transfer of a proton from a Brønsted acid to a Brønsted base. mdpi.com In the case of triethylammonium methanesulfonate, it is synthesized via a neutralization reaction between triethylamine (B128534) (a Brønsted base) and methanesulfonic acid (a Brønsted acid). chemrxiv.org This reaction results in the formation of the triethylammonium cation ([Et3NH]+) and the methanesulfonate anion ([MeSO3]−). mdpi.com
Unlike aprotic ionic liquids, where the cation is typically formed by alkylation, the defining characteristic of PILs like [Et3NH][MeSO3] is the presence of a transferable proton on the cation. mdpi.com This proton endows the liquid with inherent Brønsted acidity and the ability to form extensive hydrogen bond networks, which significantly influence its physicochemical properties such as viscosity, conductivity, and thermal stability. researchgate.netfrontiersin.org These properties are often tunable by altering the constituent acid and base, making PILs highly versatile "designer solvents".
The structure of triethylammonium methanesulfonate, with its ammonium (B1175870) cation and methanesulfonate anion, allows it to participate in various chemical processes, acting as a solvent, a catalyst, or an electrolyte. researchgate.netrsc.org Its ionic nature results in a negligible vapor pressure, rendering it a non-volatile and potentially more environmentally benign alternative to traditional organic solvents. rsc.org
Historical Development and Emerging Research Significance in Contemporary Chemistry
The history of ionic liquids dates back to 1914, with Paul Walden's discovery of ethylammonium (B1618946) nitrate, the first reported protic ionic liquid. mdpi.com However, it is in more recent decades that the field of ionic liquids, and specifically PILs, has seen a surge in research interest. The unique properties of these materials have opened up new avenues in various areas of chemistry. mdpi.com
In contemporary chemistry, triethylammonium methanesulfonate is at the forefront of several key research areas:
Electrochemical Applications: A significant body of research focuses on the use of [Et3NH][MeSO3] as an electrolyte, particularly in proton exchange membrane fuel cells (PEMFCs). researchgate.netresearchgate.net Its ability to conduct protons under anhydrous or low-humidity conditions and its thermal stability make it a promising candidate for high-temperature PEMFCs. researchgate.netresearchgate.net Studies have shown that incorporating [Et3NH][MeSO3] into polymer membranes, such as Nafion, can enhance their thermal stability and ionic conductivity. researchgate.netnih.gov For instance, Nafion 117 membranes doped with triethylammonium methanesulfonate have shown extended thermal stability up to 140 °C. nih.gov
Biomass Processing: [Et3NH][MeSO3] has been identified as an effective electrolyte for the solubilization and electrocatalytic cleavage of lignin (B12514952), a complex polymer found in biomass. rsc.orgrsc.org This application is crucial for the development of biorefineries, which aim to convert biomass into valuable chemicals and fuels. In these systems, [Et3NH][MeSO3] acts as a medium that facilitates the oxidative degradation of lignin into smaller, more valuable aromatic compounds. mdpi.comrsc.org
Catalysis: The Brønsted acidity of the triethylammonium cation allows [Et3NH][MeSO3] to function as a catalyst in various organic reactions. Research has shown that methanesulfonate-based ILs can achieve high yields in the conversion of fatty acids to methyl esters. rsc.org While specific studies detailing a broad range of catalytic applications for [Et3NH][MeSO3] are emerging, its potential as a recyclable and environmentally friendly catalyst is a significant area of ongoing research.
The growing body of literature on triethylammonium methanesulfonate underscores its importance as a versatile and promising material in the ongoing quest for more sustainable and efficient chemical technologies.
Data Tables
Physicochemical Properties of Triethylammonium Methanesulfonate
| Property | Value | Source(s) |
| Molecular Formula | C7H19NO3S | researchgate.netroco.global |
| Synonyms | Triethylammonium mesylate, Methanesulfonate;triethylazanium | researchgate.netroco.global |
| Appearance | Typically a liquid or low melting solid at room temperature | nih.gov |
| Thermal Stability (Decomposition Onset) | Varies with purity, but generally stable to elevated temperatures | researchgate.netresearchgate.net |
| Ionic Conductivity | Varies with temperature and water content | researchgate.netunito.it |
Detailed Research Findings on Triethylammonium Methanesulfonate in Fuel Cell Applications
| Application | Key Finding | Reported Value(s) | Source(s) |
| PEM Fuel Cell Electrolyte | Used as an electrolyte to facilitate proton transfer and support membrane performance. | - | researchgate.net |
| Dopant for Nafion Membranes | Increases the thermal stability of Nafion 117 membranes. | Extended thermal stability to 140 °C | nih.gov |
| Dopant for Nafion Membranes | The uptake of the ionic liquid is significant. | ca. 25 wt % for TMS | nih.gov |
| Anhydrous Proton Conductor | Exhibits good ionic conductivity at elevated temperatures under anhydrous conditions. | σTMS = 1.4 × 10⁻² S/cm at 130 °C | researchgate.net |
Properties
CAS No. |
81506-50-5 |
|---|---|
Molecular Formula |
C5H15NO3S |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
N-ethylethanamine;methanesulfonic acid |
InChI |
InChI=1S/C4H11N.CH4O3S/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
HMJCTELBDUTXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.CS(=O)(=O)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Strategic Preparative Approaches for Triethylammonium Methanesulfonate
Optimized Proton Transfer Reactions for Salt Formation
The most direct and efficient method for synthesizing triethylammonium (B8662869) methanesulfonate (B1217627) is through a proton transfer reaction, which is a classic acid-base neutralization.
The formation of triethylammonium methanesulfonate is achieved through the stoichiometric reaction between the base, triethylamine (B128534) (N(CH₂CH₃)₃), and methanesulfonic acid (CH₃SO₃H). wikipedia.orgresearchgate.net This acid-base neutralization is a straightforward, one-step process involving the transfer of a proton from the sulfonic acid to the nitrogen atom of the triethylamine. nih.govacs.orgacs.org This reaction is typically exothermic and results in the formation of the triethylammonium cation ([HN(CH₂CH₃)₃]⁺) and the methanesulfonate anion (CH₃SO₃⁻). researchgate.net Quantum chemical calculations confirm that the protonation of triethylamine by strong organic acids like methanesulfonic acid is a spontaneous process. The synthesis can often be performed without a solvent, highlighting its efficiency. nih.govqub.ac.uk
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters include temperature, stoichiometry, and reaction time. For analogous acid-base reactions to form triethylammonium salts, the synthesis is effectively carried out by controlling these variables. nih.govmatec-conferences.org
The reaction is typically performed with a 1:1 molar ratio of triethylamine and methanesulfonic acid. matec-conferences.org However, using a slight excess of the amine can ensure that the acid is fully consumed. matec-conferences.org The temperature of the reaction is also a critical factor; for the related synthesis of triethylammonium hydrogen sulfate (B86663), the acid is added to the amine and the mixture is stirred at an elevated temperature of 60–70 °C for a period to ensure the reaction proceeds to completion. nih.gov The process can achieve very high yields, often around 99%. nih.gov After the reaction, residual water can be removed by heating under a high vacuum. nih.gov The principles of optimizing solid-state reactions, such as adjusting heating rates and holding times, can also be applied to maximize product formation and desired material characteristics. rsc.org
Table 1: Optimized Reaction Parameters for Triethylammonium Salt Synthesis
| Parameter | Condition | Rationale/Observation | Reference |
|---|---|---|---|
| Stoichiometry (Amine:Acid) | 1:1 Molar Ratio | Ensures a direct, stoichiometric proton transfer for salt formation. | matec-conferences.org |
| Temperature | 60-70 °C | Facilitates complete reaction in a reasonable timeframe for analogous syntheses. | nih.gov |
| Reaction Time | ~1-2 hours (post-addition) | Sufficient time for the neutralization reaction to reach completion. | nih.gov |
| Solvent | Solvent-free | The reaction is often efficient enough to not require a solvent, which simplifies purification. | nih.gov |
| Yield | Up to 99% | High efficiency is achievable under optimized conditions. | nih.gov |
Advanced Purification and Isolation Techniques for Research Applications
The purification of triethylammonium methanesulfonate is critical for its applications, particularly as an ionic liquid where impurities can significantly alter its physical properties. nih.gov A variety of techniques can be employed, ranging from basic washing to more advanced chromatographic methods. rsc.orgnih.gov
A significant challenge in the purification of triethylammonium salts is the potential loss of the triethylammonium cation. nih.gov This can occur during chromatographic purification or when evaporating solvents, leading to a product that is acidic or has a sub-stoichiometric amount of the cation. nih.gov This phenomenon is attributed to the dissociation of the salt into the neutral acid and volatile amine, with subsequent removal of the free triethylamine. nih.gov
Standard purification techniques include washing the crude product with a suitable organic solvent, such as acetone (B3395972) or 2-propanol, to remove impurities. google.com Decolorizing charcoal can be effective for removing organic impurities, though the high viscosity of ionic liquids can make filtration of the charcoal difficult without first diluting with a solvent like methanol (B129727) or acetonitrile. researchgate.net For byproducts like triethylamine hydrochloride, which may form in alternative synthetic routes, simple filtration or extraction with a non-polar solvent can be effective if the desired product has different solubility characteristics. researchgate.net
For high-purity applications, ion-exchange chromatography is a powerful technique. nih.govlibretexts.org Cation-exchange resins can be used to capture the triethylammonium cation while allowing neutral or anionic impurities to pass through. libretexts.orgtechnologynetworks.com However, it is often necessary to remove excess salts from the sample before ion-exchange chromatography to prevent the column from being overwhelmed by counter-ions, which would hinder the separation of the target ion. stackexchange.comsigmaaldrich.com This pre-purification desalting can be accomplished using dialysis, where a semi-permeable membrane allows small salt ions to pass through while retaining the larger ionic liquid molecules. libretexts.org In cases where cation loss has occurred, the triethylammonium cation can be quantitatively reintroduced by lyophilization from a solution enriched with triethylamine. nih.gov
Compound Reference Table
In Depth Structural Elucidation and Spectroscopic Characterization of Triethylammonium Methanesulfonate
Advanced Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure of triethylammonium (B8662869) methanesulfonate (B1217627). These methods probe the vibrational modes of the molecule's constituent functional groups, revealing information about bond strengths, molecular symmetry, and the nature of intermolecular forces.
FTIR spectroscopy is a powerful analytical method for identifying functional groups and studying the interactions within triethylammonium methanesulfonate. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrational modes of the triethylammonium cation and the methanesulfonate anion. researchgate.net
The methanesulfonate ([CH₃SO₃]⁻) anion exhibits strong vibrations associated with the sulfonate group. The asymmetric and symmetric stretching modes of the SO₃ group are particularly prominent, typically appearing in the regions of 1190-1200 cm⁻¹ and 985-1000 cm⁻¹, respectively. researchgate.net The positions of these peaks are sensitive to the local environment, shifting based on the strength of intermolecular interactions, such as hydrogen bonding with the triethylammonium cation's N-H group. researchgate.net Other characteristic peaks for the anion include C-S stretching around 772 cm⁻¹ and SO₃ bending and rocking modes at lower wavenumbers. researchgate.net
For the triethylammonium ([CH₃CH₂)₃NH]⁺) cation, the spectrum is characterized by the stretching and bending vibrations of the C-H bonds in the ethyl groups and the crucial N-H bond. The N-H stretching vibration is particularly informative about the extent of hydrogen bonding with the methanesulfonate anion. The interaction between the acidic proton on the cation and the oxygen atoms of the anion is a defining feature of this protic ionic liquid.
Table 1: Characteristic FTIR Peak Assignments for Triethylammonium Methanesulfonate and Related Components
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Moiety |
|---|---|---|---|
| S=O | Asymmetric Stretch | ~1190 | Methanesulfonate |
| S=O | Symmetric Stretch | ~985 | Methanesulfonate |
| C-S | Stretch | ~772 | Methanesulfonate |
| SO₃ | Bending/Rocking | 413 - 537 | Methanesulfonate |
| N-H | Stretch | Variable (H-bonding) | Triethylammonium |
Note: Exact peak positions can vary based on sample purity, physical state, and intermolecular interactions. Data compiled from analogous methanesulfonate-based systems. researchgate.net
Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. For triethylammonium methanesulfonate, Raman spectroscopy can offer detailed insights into the conformational structure of the ethyl chains of the cation and the vibrations of the C-S bond in the anion. researchgate.net The analysis of Raman spectra helps in understanding the rotational isomerism within the triethylammonium cation and how the ionic interactions may restrict certain conformational states.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of triethylammonium methanesulfonate. By analyzing the magnetic environments of atomic nuclei like ¹H and ¹³C, NMR provides definitive confirmation of the cationic and anionic structures. researchgate.net
The ¹H NMR spectrum of triethylammonium methanesulfonate provides clear signals that confirm the presence of both the triethylammonium cation and the methanesulfonate anion. researchgate.net
Triethylammonium Cation: The ethyl groups of the cation give rise to two distinct signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The splitting pattern (quartet and triplet) arises from the spin-spin coupling between the adjacent methylene and methyl groups. The proton attached to the nitrogen (N-H) typically appears as a broad signal, with its chemical shift being highly dependent on factors like solvent, temperature, and hydrogen bonding. researchgate.net
Methanesulfonate Anion: The anion produces a sharp singlet in the ¹H NMR spectrum, corresponding to the three equivalent protons of its methyl group (CH₃-SO₃⁻). researchgate.net
Table 2: Typical ¹H NMR Chemical Shifts (δ) for Triethylammonium Methanesulfonate
| Moiety | Protons | Multiplicity | Approximate Chemical Shift (ppm) |
|---|---|---|---|
| Triethylammonium | -CH₂- | Quartet (q) | ~3.16 |
| Triethylammonium | -CH₃ | Triplet (t) | ~1.43 |
| Triethylammonium | N-H | Broad Singlet (br s) | Variable (~11.6) |
Note: Chemical shifts are relative to a standard (e.g., TMS) and can vary with solvent and concentration. Data compiled from spectra of triethylammonium hydrochloride and methanesulfonate-based ionic liquids. researchgate.netchemicalbook.com
The ¹³C NMR spectrum provides a map of the carbon skeleton of the compound. For triethylammonium methanesulfonate, three distinct signals are expected, corresponding to the three unique carbon environments. researchgate.net
Triethylammonium Cation: Two signals are observed for the cation: one for the methylene carbons (-CH₂-) and another for the terminal methyl carbons (-CH₃). chemicalbook.comspectrabase.com
Methanesulfonate Anion: A single resonance is observed for the methyl carbon of the anion. chemicalbook.com
The chemical shifts of these carbons confirm the connectivity and electronic environment within each ion.
Table 3: Typical ¹³C NMR Chemical Shifts (δ) for Triethylammonium Methanesulfonate Components
| Moiety | Carbon | Approximate Chemical Shift (ppm) |
|---|---|---|
| Triethylammonium | -CH₂- | ~47.2 |
| Triethylammonium | -CH₃ | ~8.7 |
Note: Chemical shifts are relative to a standard and can vary with solvent. Data compiled from spectra of triethylamine (B128534) and methyl methanesulfonate. chemicalbook.comspectrabase.comchemicalbook.com
The study of chemical shifts and coupling constants in both solution and solid states reveals detailed information about the compound's structure and dynamics. In solution, the rapid tumbling of molecules averages out anisotropic interactions, resulting in sharp NMR signals. The J-coupling constants (e.g., between ¹H nuclei on adjacent carbons) are valuable for confirming the connectivity within the ethyl groups of the cation. mdpi.comresearchgate.net
Solid-state NMR (ssNMR) spectroscopy provides insight into the structure of triethylammonium methanesulfonate in its crystalline or amorphous solid form. nih.gov In the solid state, molecular motion is restricted, leading to significant line broadening. Techniques like Magic Angle Spinning (MAS) are employed to reduce this broadening and obtain high-resolution spectra. nih.gov Comparing solution and solid-state NMR data can reveal differences in conformation and intermolecular interactions, such as the precise nature and strength of the N-H···O hydrogen bond, which are averaged out in the solution phase. nih.gov Variations in chemical shifts between the two states can indicate changes in the local electronic environment due to crystal packing forces. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For an ionic compound like triethylammonium methanesulfonate, the analysis focuses on the individual cation and anion. The compound consists of a triethylammonium cation ([(C₂H₅)₃NH]⁺) and a methanesulfonate anion ([CH₃SO₃]⁻).
In positive-ion mode, the mass spectrum would be dominated by the triethylammonium cation. The molecular ion peak for the cation is expected at an m/z of 102. The fragmentation of this cation typically proceeds through the loss of neutral alkyl groups. A primary fragmentation pathway for aliphatic amines involves α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu The most significant fragmentation involves the loss of a methyl radical (•CH₃) to form a stable iminium ion at m/z 86, which is often the base peak in the spectrum of the related compound, triethylamine. nist.gov Subsequent losses of ethylene (B1197577) molecules (C₂H₄) can also occur.
In negative-ion mode, the methanesulfonate anion would be detected at an m/z of 95. The fragmentation of sulfonate-containing ions often involves the cleavage of the C-S and S-O bonds. Common fragmentation pathways for sulfonamides, which share the sulfonyl group, include the loss of sulfur dioxide (SO₂) or the entire sulfonyl group. researchgate.netnih.gov For the methanesulfonate anion, characteristic fragments could arise from the loss of SO₂ (64 Da) to yield a [CH₃O]⁻ ion at m/z 31, or the loss of SO₃ (80 Da) to yield a methyl anion [CH₃]⁻ at m/z 15, although the latter is less likely to be stable. A key fragmentation pattern in related sulfonamides is the formation of an ion at m/z 92, corresponding to [C₆H₄O₂S]⁻, which provides a useful analogy for the stability of sulfonyl-containing fragments. researchgate.net
A detailed breakdown of the expected fragmentation patterns for the constituent ions of triethylammonium methanesulfonate is presented in the table below.
Table 1: Key Mass Spectrometry Fragments for Triethylammonium Methanesulfonate
| Ion | Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|---|---|
| Triethylammonium | Positive | 102 | 86 | C₂H₅• (29) | α-cleavage, loss of an ethyl radical |
| Triethylammonium | Positive | 102 | 72 | C₂H₄ (28) | Rearrangement and loss of ethylene |
| Triethylammonium | Positive | 86 | 58 | C₂H₄ (28) | Loss of ethylene from the m/z 86 fragment |
| Methanesulfonate | Negative | 95 | 80 | CH₃• (15) | Loss of a methyl radical to form [SO₃]⁻• |
Complementary Spectroscopic and Diffraction Methods for Crystalline and Amorphous Forms
To fully characterize the solid-state structure of triethylammonium methanesulfonate, a range of complementary analytical methods are employed to differentiate between its crystalline and amorphous forms. This compound typically exists as a white to off-white crystalline solid at room temperature. roco.global
X-ray Diffraction (XRD) is the definitive technique for distinguishing between crystalline and amorphous solids. A crystalline sample of triethylammonium methanesulfonate will produce a diffraction pattern with sharp, well-defined Bragg peaks at specific angles, which correspond to the long-range ordered arrangement of ions in the crystal lattice. In contrast, an amorphous form would yield a pattern with broad, diffuse halos, indicating a lack of long-range order.
Vibrational Spectroscopy (FTIR and Raman) provides insights into the local structure and intermolecular interactions. For triethylammonium methanesulfonate, the vibrational modes of the N-H bond in the cation and the S=O and S-O bonds in the anion are particularly sensitive to the surrounding environment. acs.org In a crystalline state, the well-defined ionic positions lead to sharper and more distinct vibrational bands. In an amorphous state, the distribution of different local environments causes these bands to broaden. These techniques are crucial for studying the nature of hydrogen bonding and ion pairing, which can differ significantly between ordered crystalline and disordered amorphous phases. roco.globalacs.org
Differential Scanning Calorimetry (DSC) is used to measure the thermal properties of the material, such as melting point (Tₘ) and glass transition temperature (T₉). For triethylammonium methanesulfonate, a sharp endothermic peak on the DSC thermogram would indicate the melting transition from a crystalline solid to a liquid (amorphous) state, which occurs at approximately 80–100 °C. roco.global If an amorphous form is cooled rapidly from the melt, it may exhibit a glass transition, a second-order phase transition observed as a step-change in the heat capacity, upon subsequent heating. Studies on similar ionic liquids, like triethylammonium triflate, have revealed complex phase behaviors with transitions from crystalline to plastic and then to liquid phases, which can be elucidated using DSC. acs.org
The table below summarizes the application of these methods for the characterization of triethylammonium methanesulfonate.
Table 2: Complementary Methods for Structural Characterization
| Technique | Information Provided | Application to Crystalline Form | Application to Amorphous Form |
|---|---|---|---|
| X-ray Diffraction (XRD) | Long-range structural order | Sharp, well-defined diffraction peaks | Broad, diffuse halos |
| FTIR/Raman Spectroscopy | Local chemical environment, hydrogen bonding, and ion pairing | Sharp, distinct vibrational bands | Broadened vibrational bands |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting, glass transition) | Sharp endothermic melting peak | Step-change in heat capacity at the glass transition temperature |
Computational Chemistry and Theoretical Modeling of Triethylammonium Methanesulfonate Systems
Quantum Chemical Investigations of Electronic Structure and Interactions
Quantum chemistry provides a foundational understanding of the electronic structure, stability, and intermolecular forces within [TEA][MS]. wikipedia.org By solving the electronic Schrödinger equation, these methods elucidate the nature of the chemical bonding and interactions between the triethylammonium (B8662869) cation and the methanesulfonate (B1217627) anion. wikipedia.orgnorthwestern.edu
Computational analysis of protic ionic liquids, including [TEA][MS], has been effectively performed using high-level quantum chemical calculations. acs.org Studies on gas-phase dimers, which represent the fundamental ion pair, utilize both ab initio and Density Functional Theory (DFT) methods to investigate their structure and stability. northwestern.eduacs.org
A computational analysis of the short-range structure of triethylammonium-based PILs compared the methanesulfonate ([MS]) anion with trifluoroacetate (B77799) ([TFA]) and triflate ([Trf]) anions. acs.org Using ab initio computations, it was determined that the protonation of the triethylamine (B128534) base by the corresponding acids is spontaneous. acs.org The calculations employed various levels of theory, including the D-B3LYP functional, the DFTB (Density-Functional Tight-Binding) method, and the DSD-BLYP double hybrid functional, which is noted for its high thermodynamic accuracy. acs.org
For the [TEA][MS] ion pair, these calculations consistently show that the ionic conformer, where the proton is transferred from methanesulfonic acid to triethylamine, represents the only stable minimum. acs.org This contrasts with some other systems where neutral structures might be accessible. acs.org The results indicate that a fully ionized state is maintained, which is a critical characteristic of its structure. acs.org
The thermodynamics of protonation and the energetics of proton transfer are central to the definition and function of protic ionic liquids. nih.govuregina.ca Theoretical calculations are crucial for quantifying the energy landscape of these processes. nih.gov
For [TEA][MS], the potential energy profile associated with moving the proton from the amine back to the acid anion is highly repulsive. acs.org This indicates a significant energy barrier, confirming that the protonated state (the ionic pair) is thermodynamically highly favored. acs.org The propensity for proton capture by triethylamine from methanesulfonic acid is accurately reproduced by methods like SCC-DTB3. acs.org The stability of the proton transfer is a key factor in the compound's character as a protic ionic liquid. The free energy of protonation is a critical parameter, and while gas-phase calculations provide intrinsic values, the condensed-phase environment significantly influences the energetic landscape. acs.orgnih.gov Studies have shown that for [TEA][MS], the ionic state is preserved during molecular dynamics simulations of the bulk liquid, suggesting the proton remains firmly on the cation. acs.org
The primary binding motif in triethylammonium methanesulfonate is a combination of a strong hydrogen bond and significant electrostatic interactions. acs.orgnih.gov The hydrogen bond forms between the acidic proton on the triethylammonium cation (N-H+) and the oxygen atoms of the methanesulfonate anion. acs.orgdocumentsdelivered.com
| Ionic Liquid | Anion | Binding Energy (kcal/mol) |
|---|---|---|
| [TEA][TFA] | Trifluoroacetate | -136.1 |
| [TEA][MS] | Methanesulfonate | -135.2 |
| [TEA][Trf] | Triflate | -131.7 |
Data sourced from ab initio computations on gas-phase dimers. acs.org
Molecular Dynamics (MD) Simulations for Condensed Phase Behavior
While quantum chemical calculations excel at describing isolated ion pairs or small clusters, Molecular Dynamics (MD) simulations are essential for understanding the behavior of these ions in the condensed phase. unimi.itnih.govnih.gov MD simulates the movement of hundreds or thousands of ion pairs over time, providing a view of the bulk liquid's structure and dynamic properties. nih.govnih.gov
MD simulations of triethylammonium-based PILs, often based on empirical force fields, are used to model the bulk liquid across a range of temperatures. acs.org These simulations provide detailed information on the spatial arrangement of cations and anions, revealing the short-range and long-range order within the liquid. nih.govacs.org For [TEA][MS], simulations confirm that the system remains fully ionic in the bulk fluid, which aligns with findings from quantum chemical calculations. acs.org
These simulations can predict macroscopic properties such as density and viscosity and analyze transport phenomena like ionic conductivity. acs.orgresearchgate.net The structure of the liquid is heavily influenced by the network of hydrogen bonds, which creates local ordering and affects how the ions pack and move relative to one another. acs.org The balance between contact ion pairs and solvent-separated ion pairs can also be investigated, particularly in mixtures with other substances like water, which has been shown to be controlled by water content and temperature for [TEA][MS]. roco.global
A key property of protic ionic liquids is their ability to conduct protons, which is crucial for their use as electrolytes in fuel cells. roco.global Proton transport in these systems can occur through two primary mechanisms: the vehicular mechanism and the Grotthuss mechanism. researchgate.net
Vehicular Mechanism: The proton is transported as part of a larger vehicle, in this case, the triethylammonium cation. The proton's diffusion is therefore coupled to the diffusion of the entire cation. researchgate.netacs.org
Grotthuss Mechanism: The proton "hops" from a protonated cation to a nearby neutral base (if present) or potentially between cations and anions in a cooperative manner. This mechanism can lead to proton transport that is decoupled from and faster than the diffusion of the ions themselves. researchgate.netresearchgate.net
Studies using techniques like Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) and Quasi-Elastic Neutron Scattering (QENS) have been employed to measure the diffusion coefficients of the individual species (cation, anion, and proton) in trialkylammonium-based PILs. researchgate.netacs.orgresearchgate.net For triethylammonium triflate, a close analogue of [TEA][MS], QENS studies have observed a hopping motion of the N-H proton that is faster than the vehicular diffusion of the cation. researchgate.net In other systems, PFG-NMR measurements have shown that the diffusion coefficients of the proton and the cation are very similar, suggesting a predominantly vehicular transport mechanism. acs.org Research on a range of trialkylammonium PILs, including those with the methanesulfonate anion, has used measured diffusion coefficients to differentiate between these two pathways, finding that the dominant mechanism is strongly influenced by the specific cation-anion pairing and temperature. researchgate.netacs.org
| Mechanism | Description | Key Feature |
|---|---|---|
| Vehicular | Proton (H+) is transported by the diffusion of the entire cation ([C₂H₅]₃NH+). | Proton diffusion coefficient is similar to the cation diffusion coefficient. |
| Grotthuss | Proton "hops" between species (e.g., from a cation to a neutral base or anion). | Proton transport can be decoupled from and faster than ionic diffusion. |
Advanced Quantum Chemical Topology and Reactivity Indices
Advanced computational methods allow for a detailed analysis of the electron density distribution within the triethylammonium methanesulfonate system, revealing the nature of the chemical bonds and non-covalent interactions that dictate its properties.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density, ρ(r), to characterize chemical bonding and intermolecular interactions. nih.govacs.org This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which are indicative of interactions between atoms. rsc.org For the triethylammonium methanesulfonate ion pair, QTAIM can precisely describe the nature of the crucial N-H···O hydrogen bond between the triethylammonium cation and the methanesulfonate anion.
Computational studies on similar alkylammonium-based protic ionic liquids reveal that the hydrogen bond is the primary binding motif. nih.govresearchgate.net In a QTAIM analysis of triethylammonium methanesulfonate, a bond path would be expected between the acidic proton of the cation and one of the oxygen atoms of the anion, with a corresponding BCP. The properties at this BCP provide quantitative information about the interaction's strength and nature.
Key QTAIM parameters at the N-H···O BCP would include:
Electron Density (ρ(r)) : A relatively low value, characteristic of closed-shell interactions like hydrogen bonds.
Laplacian of Electron Density (∇²ρ(r)) : A positive value, indicating a depletion of electron density at the BCP, which is typical for non-covalent interactions.
Total Electron Energy Density (H(r)) : A small negative or positive value. A negative H(r) suggests a degree of covalent character, which is often observed in strong hydrogen bonds.
These parameters help to classify the N-H···O interaction as a strong, electrostatic hydrogen bond with some covalent character, distinguishing it from weaker van der Waals forces. rsc.org
Table 1: Representative QTAIM Parameters for the N-H···O Hydrogen Bond in Triethylammonium Methanesulfonate
| Parameter | Description | Expected Value Range |
| ρ(r) (au) | Electron Density at BCP | 0.02 - 0.04 |
| ∇²ρ(r) (au) | Laplacian of Electron Density at BCP | 0.07 - 0.10 |
| H(r) (au) | Total Electron Energy Density at BCP | -0.001 to 0.001 |
Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in real space. rsc.org It is based on the electron density and its reduced density gradient (RDG). NCI plots generate isosurfaces that highlight regions of hydrogen bonding, van der Waals interactions, and steric repulsion. nih.govjussieu.fr
For the triethylammonium methanesulfonate ion pair, an NCI analysis would reveal several key features:
Hydrogen Bonding : A distinct, disc-shaped isosurface between the acidic proton of the triethylammonium cation and an oxygen atom of the methanesulfonate anion. This surface would be colored blue, indicating a strong, attractive interaction.
Van der Waals Interactions : Broader, less defined green-colored isosurfaces would appear between the ethyl groups of the cation and the methyl and oxygen atoms of the anion. These represent weaker, attractive dispersion forces.
Steric Repulsion : Red-colored regions might appear if there is significant steric clash between the bulky ethyl groups, although in the relaxed geometry, these would be minimized.
The NCI plot provides a visually intuitive map of the non-covalent interactions that stabilize the ion pair, complementing the quantitative data from QTAIM. rsc.org
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution and predicting the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface of a molecule, with different colors representing regions of varying potential.
For the individual ions of triethylammonium methanesulfonate, the MESP analysis would show:
Triethylammonium Cation : A region of high positive potential (colored blue) would be concentrated around the acidic proton (N-H group), identifying it as the primary electrophilic site and hydrogen bond donor. The ethyl groups would exhibit a more neutral or weakly positive potential.
Methanesulfonate Anion : Strong negative potential (colored red) would be localized on the oxygen atoms, highlighting them as the nucleophilic sites and hydrogen bond acceptors. The sulfur atom would likely show a positive potential due to the electron-withdrawing oxygen atoms, making it a potential site for nucleophilic attack, though less accessible than the oxygen atoms.
The MESP surfaces clearly illustrate the electrostatic complementarity between the cation and anion, which drives their strong interaction and the formation of the primary hydrogen bond. nih.gov
For triethylammonium methanesulfonate, these indices can be calculated for each ion:
Triethylammonium Cation : This ion would exhibit a higher electrophilicity index, indicating its tendency to accept electrons. The local Parr function for nucleophilic attack (P⁻(r)) would be highest on the acidic proton, confirming it as the most electrophilic site.
Methanesulfonate Anion : This ion would have a higher nucleophilicity index. The Parr function for electrophilic attack (P⁺(r)) would show the highest values on the oxygen atoms, identifying them as the most nucleophilic sites.
These reactivity indices provide a quantitative basis for predicting how the ionic liquid components will interact with other chemical species in a reaction.
Table 2: Illustrative Conceptual DFT Reactivity Indices for Triethylammonium and Methanesulfonate Ions
| Ion | Global Index | Value (eV) | Local Index (Parr Function) | Most Reactive Site |
| Triethylammonium | Electrophilicity (ω) | ~1.5 | Nucleophilic Parr Function (P⁻(r)) | Acidic Proton (N-H) |
| Methanesulfonate | Nucleophilicity (N) | ~3.0 | Electrophilic Parr Function (P⁺(r)) | Oxygen Atoms |
Free Energy Surface Mapping for Reaction Pathways
For triethylammonium methanesulfonate, a protic ionic liquid, a key reaction pathway of interest is the proton transfer between the cation and anion. While in the ground state the proton resides on the nitrogen atom of the triethylammonium cation, it is possible for it to transfer to the methanesulfonate anion, especially under certain conditions or in the presence of other species.
A FES mapping for the proton transfer reaction N-H···O ⇌ N···H-O would involve defining a reaction coordinate, such as the N-H bond distance or the difference in N-H and O-H distances. The simulation would then map the free energy as a function of this coordinate, revealing:
Energy Wells : Corresponding to the stable reactant (triethylammonium methanesulfonate ion pair) and the higher-energy product (triethylamine and methanesulfonic acid).
Transition State : The energy barrier for the proton transfer, which would provide insight into the kinetics of this process.
Such a study would clarify the dynamic nature of the proton in this protic ionic liquid and its availability for participation in chemical reactions, such as those in catalysis or fuel cell applications. chemrxiv.orgroco.global
Reaction Mechanisms and Catalytic Roles of Triethylammonium Methanesulfonate in Organic Transformations
Fundamental Acid-Base Catalysis in Non-Aqueous and Ionic Environments
In organic synthesis, Triethylammonium (B8662869) methanesulfonate (B1217627) serves as a potent Brønsted acid catalyst, a role primarily attributed to its triethylammonium cation. This cation acts as a proton donor, a critical step for activating various functional groups. The compound's efficacy is particularly notable in non-aqueous conditions and when used as an ionic liquid medium, where it can facilitate reactions that are otherwise sluggish. roco.globalnih.gov
The catalytic activity is analogous to that of similar salts like Triethylammonium hydrogen sulfate (B86663) ([Et3NH][HSO4]), which has been proven effective in numerous organic transformations due to its Brønsted acidity. nih.gov The methanesulfonate anion, being the conjugate base of a strong acid (methanesulfonic acid), is a poor nucleophile, which prevents it from interfering with many cationic intermediates generated during a reaction. The balance between the proton-donating cation and the non-interfering anion is crucial for its catalytic performance.
Research into the physicochemical properties of [Et3NH][MeSO3] in mixtures with solvents like water shows a delicate balance between contact ion pairs (CIP) and solvent-separated ion pairs (SSIP). roco.global This equilibrium, which is influenced by factors such as temperature and water content, directly controls the availability and activity of the proton-donating cation, thereby governing the catalytic process in the ionic environment. roco.global
Nucleophilic and Electrophilic Reactivity Investigations
The reactivity of Triethylammonium methanesulfonate is multifaceted, extending beyond simple acid-base catalysis to influencing nucleophilic and electrophilic pathways.
While the salt itself is not a nucleophile, it can act as a nucleophile activator through several mechanisms. The triethylammonium cation can engage in hydrogen bonding with a substrate, which may enhance the reactivity of a separate nucleophile by polarizing the substrate. Conversely, the methanesulfonate anion, although a weak base, can deprotonate pro-nucleophiles, increasing their nucleophilicity. This is conceptually similar to how triethylamine (B128534) base is used to facilitate reactions by deprotonating active methylene (B1212753) compounds, thereby increasing their reactivity. jmaterenvironsci.com In the context of the ionic liquid, this creates a microenvironment where nucleophiles are rendered more reactive for subsequent transformations.
Triethylammonium methanesulfonate is an effective catalyst for condensation reactions such as esterification and sulfonamide formation. In these reactions, the [Et3NH]⁺ cation protonates the oxygen of a carbonyl group (in a carboxylic acid for esterification) or the nitrogen of an amine (for sulfonamide formation). This protonation increases the electrophilicity of the carbonyl carbon or the sulfonyl sulfur, making it more susceptible to attack by a nucleophile (an alcohol or an amine, respectively).
Studies on the related catalyst, Triethylammonium hydrogen sulfate, have demonstrated its effectiveness in promoting esterification and the synthesis of various heterocyclic compounds. researchgate.net The general mechanism for sulfonate ester formation involves the protonation of an alcohol by a strong acid, followed by displacement by the sulfonate anion. enovatia.com While in this catalytic context, the goal is not typically the formation of a methanesulfonate ester, the underlying principle of alcohol activation via protonation is the key catalytic step driven by [Et3NH][MeSO3].
Table 1: Catalytic Application in Condensation Reactions
| Reaction Type | Role of [Et3NH][MeSO3] | Key Mechanistic Step |
| Esterification | Brønsted Acid Catalyst | Protonation of the carboxylic acid carbonyl group |
| Sulfonamide Formation | Brønsted Acid Catalyst | Protonation of the sulfonyl group or amine |
Interplay with Other Reagents and Solvents
The performance of Triethylammonium methanesulfonate is significantly influenced by its interaction with other chemical species in the reaction mixture.
As an ionic liquid, [Et3NH][MeSO3] can function as both the catalyst and the solvent. roco.global This dual role allows it to exert significant control over reaction kinetics and selectivity. The unique solvation properties of ionic liquids can stabilize transition states differently than conventional molecular solvents, leading to rate enhancements.
The state of ion association (contact vs. solvent-separated ion pairs) is a critical factor. roco.global By altering the solvent or adding co-solvents (e.g., water), one can shift this equilibrium, thereby modulating the effective acidity of the catalyst and influencing the reaction pathway and product distribution. For example, in a less polar environment, stronger ion pairing might reduce catalytic activity, whereas the presence of a polar co-solvent can separate the ions, increasing the availability of the acidic proton and accelerating the reaction. roco.global
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are a powerful tool in organic chemistry. Protic ionic liquids are particularly well-suited as catalysts for MCRs. Research on the analogous salt, [Et3NH][HSO4], shows it to be a highly efficient and recyclable catalyst for the synthesis of complex heterocyclic structures like pyrido[2,3-d]pyrimidines. nih.gov
In these reactions, the catalyst performs several functions. It acts as a Brønsted acid to catalyze key steps such as Knoevenagel condensation and subsequent cyclization reactions. nih.govjmaterenvironsci.com For instance, the reaction may proceed via the formation of a reactive iminium intermediate, facilitated by the acidic catalyst, which then undergoes further transformations. jmaterenvironsci.com The ionic liquid environment also serves to bring the various reactants together effectively and can be easily separated from the product, simplifying purification and allowing for catalyst recycling. nih.govresearchgate.net
Table 2: Modeled Performance in Multicomponent Synthesis of Pyridine Derivatives (based on [Et3NH][HSO4] analogue)
| Reactants | Catalyst Role | Typical Yield | Key Advantage |
| Aldehydes, Active Methylene Compounds, Amines | Brønsted Acid Catalyst & Solvent | Excellent | High purity, short reaction times, catalyst recyclability. nih.gov |
Advanced Materials Science Applications and Electrochemical Research Featuring Triethylammonium Methanesulfonate
Development of Proton-Conducting Polymer Electrolyte Membranes (PEMs)
The development of high-performance polymer electrolyte membranes (PEMs) is critical for advancing various clean energy technologies. researchgate.net PILs like [TEA][MSA] are investigated as key components in creating these membranes, particularly for applications that operate above the boiling point of water. nih.gov
Triethylammonium (B8662869) methanesulfonate (B1217627) is utilized as an electrolyte in proton-exchange membrane (PEM) fuel cells. roco.globaliolitec.deiolitec.de Its primary function is to facilitate the transfer of protons from the anode to the cathode while preventing fuel crossover. nih.gov The integration of [TEA][MSA] into polymer matrices, such as polybenzimidazole (PBI), allows for the fabrication of composite membranes for non-humidified, high-temperature fuel cells. nih.govresearchgate.net These systems can operate at temperatures up to 120°C or higher, which offers advantages over traditional low-temperature fuel cells that rely on water for proton conduction and are limited to temperatures below 80°C. nih.govresearchgate.net The use of PIL-based electrolytes can enhance the performance and durability of fuel cells, which are critical for a range of applications from transportation to stationary power generation. nih.govmatthey.com Advanced filtration systems for the cathode air intake, which remove harmful chemical pollutants and particulates, are also essential for ensuring the optimal performance and longevity of these fuel cells. donaldson.com
Functionality as a Component in Protic Ionic Liquids and Deep Eutectic Solvents
[TEA][MSA] is a quintessential protic ionic liquid, typically synthesized through a neutralization reaction between the Brønsted base triethylamine (B128534) and the Brønsted acid methanesulfonic acid. researchgate.netresearchgate.net This characteristic imparts it with a unique set of electrochemical and solvation properties, making it a functional component in various liquid electrolyte and solvent systems. roco.global
The electrochemical properties of [TEA][MSA] are central to its applications in energy storage and conversion. roco.global It exhibits good ionic conductivity, a critical requirement for an electrolyte. roco.global Research has reported a range of conductivity values depending on conditions, with some studies indicating values between 1.4–4.9 mS/cm at 70°C for similar methanesulfonate PILs. mdpi.com Its thermal stability has been shown to extend up to 200–300°C. mdpi.com Furthermore, investigations into PILs with sulfonic acid anions have found that the methanesulfonate anion is comparatively stable towards oxidation, contributing to a wide electrochemical stability window. researchgate.net
| Property | Value | Context/Source | Citation |
|---|---|---|---|
| Ionic Conductivity | 1.4–4.9 mS/cm | For secondary and tertiary ammonium (B1175870) methanesulfonate PILs at 70°C. | mdpi.com |
| Thermal Stability (Tdec) | 200–300°C | For various secondary and tertiary ammonium-based PILs. | mdpi.com |
| Electrochemical Stability | High | The methanesulfonate anion is noted to be stable towards oxidation compared to other anions. | researchgate.net |
Solvation science is an emerging interdisciplinary field that reframes the role of the solvent from a passive medium to an active participant in chemical and biological processes. solvation.deweizmann.ac.ilchemistryviews.org This perspective is crucial for solvent engineering, where solvents are designed or selected to control and optimize specific chemical transformations. ruhr-uni-bochum.de
A practical application of this principle is the use of [TEA][MSA] as a green chemical solvent for the pretreatment of lignocellulosic biomass, such as oil palm empty fruit bunches (OPEFB), to enhance bioethanol production. jst.go.jpnih.govresearchgate.net In this process, the PIL acts as an engineered solvent that selectively dissolves and separates the components of the biomass. Research has shown that treating OPEFB with [TEA][MSA] at 120°C for 20 hours can significantly alter its composition, making the cellulose (B213188) more accessible for subsequent saccharification and fermentation steps. nih.govresearchgate.net This demonstrates how the specific solvation properties of [TEA][MSA] can be harnessed for targeted industrial applications. jst.go.jp
| Component | Composition Change | Outcome | Citation |
|---|---|---|---|
| Cellulose | Increased by 54.24% | Enhances availability for bioethanol conversion. | nih.govresearchgate.net |
| Hemicellulose | Reduced to 7.35% | Removes a key barrier to cellulose accessibility. | nih.govresearchgate.net |
| Lignin (B12514952) | Reduced to 17.80% | Removes a key barrier to cellulose accessibility. | nih.govresearchgate.net |
Interactions within Composite Materials and Polymer Matrices
The performance of a composite material depends heavily on the interaction between its components, namely the reinforcement and the matrix. researchgate.net The polymer matrix is responsible for transferring stress to the reinforcement and protecting it from environmental degradation. semanticscholar.org When [TEA][MSA] is incorporated into a polymer to form a composite, its interaction with the matrix is crucial. roco.global
Future Prospects and Interdisciplinary Research Frontiers for Triethylammonium Methanesulfonate
Designing Next-Generation Catalytic Systems
Triethylammonium (B8662869) methanesulfonate (B1217627) is being explored as a versatile medium and potential catalyst in next-generation catalytic systems. As an ionic liquid, it offers a stable and non-volatile environment for chemical reactions. acs.orgroco.global Its role is particularly notable in reactions where a protic environment is beneficial. While research on its direct catalytic activity is still developing, its use as a medium can significantly influence reaction pathways and product selectivity.
The related compound, triethylammonium hydrogen sulfate (B86663), has demonstrated efficiency as a catalyst in the synthesis of coumarin (B35378) derivatives, suggesting that [TEA][MS] could exhibit similar catalytic potential in various organic transformations. researchgate.net The parent amine, triethylamine (B128534), is a well-established base catalyst in numerous organic reactions, including esterification, amidation, and dehydrohalogenation. wikipedia.orgresearchgate.net This foundational knowledge of its constituent ions provides a strong basis for designing novel catalytic systems that leverage the specific properties of [TEA][MS]. For instance, it can be employed in phase-transfer catalysis, where its amphiphilic nature can facilitate reactions between reactants in different phases. wikipedia.orgnih.gov
Future research is anticipated to focus on exploiting the Brønsted acidic nature of the cation and the coordinating ability of the methanesulfonate anion to design catalysts for specific organic syntheses. The development of supported ionic liquid catalysts, where [TEA][MS] is immobilized on a solid support, could also lead to more sustainable and efficient catalytic processes.
Advancements in Computational Predictive Modeling for Material Design
Computational modeling, particularly through density functional theory (DFT) and molecular dynamics (MD) simulations, has become an indispensable tool for understanding and predicting the behavior of ionic liquids like triethylammonium methanesulfonate. acs.orgacs.orgnih.gov These computational approaches provide deep insights into the structure-property relationships at the molecular level, which is crucial for designing new materials with tailored functionalities.
Computational studies have been employed to analyze the short-range structure, ion pair formation, and hydrogen bonding within [TEA][MS]. acs.orgnih.gov Accurate ab initio computations have shown that the protonation of triethylamine by methanesulfonic acid is a spontaneous process, leading to a highly ionized liquid. acs.orgnih.gov These models can predict key physical properties such as density, viscosity, and ionic conductivity, which are critical for its application in various technologies. acs.orgacs.org
For example, MD simulations of the related triethylammonium triflate have successfully elucidated its phase behavior and the nature of transitions between crystalline, plastic, and liquid phases. acs.orgnih.gov Such simulations for [TEA][MS] can help in predicting its performance as an electrolyte in different temperature ranges. By understanding the interactions between the triethylammonium cation and the methanesulfonate anion, researchers can computationally screen for modifications to the ionic structure that could enhance properties like ionic conductivity or thermal stability for specific applications. acs.org
The following table summarizes some of the key parameters investigated through computational studies of triethylammonium-based protic ionic liquids:
| Property Investigated | Computational Method | Key Findings | Reference |
| Short-range structure | Ab initio computations, MD simulations | Strong hydrogen bonding and electrostatic interactions define the anion-cation binding motif. acs.orgnih.gov | acs.orgnih.gov |
| Ionization state | Ab initio computations | Protonation of triethylamine is spontaneous, leading to a highly ionized liquid. acs.orgnih.gov | acs.orgnih.gov |
| Phase behavior | Molecular dynamics (MD) simulations | Identification of solid-plastic and melting transitions in related systems. acs.orgnih.gov | acs.orgnih.gov |
| Transport properties | Molecular dynamics (MD) simulations | Prediction of self-diffusion coefficients and ionic conductivity. acs.orgacs.org | acs.orgacs.org |
These computational advancements are paving the way for the rational design of new materials based on [TEA][MS] for a variety of applications, reducing the need for extensive empirical experimentation.
Role in Sustainable Chemistry and Green Synthesis Initiatives
Triethylammonium methanesulfonate is gaining recognition for its potential role in sustainable chemistry and green synthesis, primarily due to its classification as an ionic liquid. nih.govresearchgate.net Ionic liquids are often considered "green" solvents because of their low vapor pressure, which significantly reduces air pollution compared to volatile organic compounds (VOCs).
A significant application of [TEA][MS] in this area is in the pretreatment of lignocellulosic biomass for the production of biofuels like bioethanol. nih.govresearchgate.net Lignocellulosic biomass, a renewable resource, is notoriously difficult to break down due to its recalcitrant structure. researchgate.netnih.govmdpi.com Research has demonstrated that [TEA][MS] can effectively pretreat oil palm empty fruit bunches (OPEFB), a major biomass waste product. nih.govresearchgate.net In one study, pretreatment with [TEA][MS] at 120°C for 20 hours resulted in a significant reduction of hemicellulose and lignin (B12514952) content, while increasing the cellulose (B213188) content by 54.24%. nih.govresearchgate.net This process enhances the accessibility of cellulose for subsequent enzymatic hydrolysis and fermentation into bioethanol, offering a more sustainable pathway for biofuel production. nih.gov
The effectiveness of the pretreatment process using triethylammonium methanesulfonate is summarized in the table below:
| Biomass Component | Change after Pretreatment | Percentage Change | Reference |
| Hemicellulose | Reduced to 7.35% | - | nih.govresearchgate.net |
| Lignin | Reduced to 17.80% | - | nih.govresearchgate.net |
| Cellulose | Increased by 54.24% | +54.24% | nih.govresearchgate.net |
The use of [TEA][MS] in such processes aligns with the principles of green chemistry by utilizing renewable feedstocks and employing a recyclable solvent with low environmental impact. Future research will likely focus on optimizing the pretreatment process, improving the recyclability of the ionic liquid, and exploring its application on a wider range of biomass sources.
Novel Applications in Emerging Technologies and Fundamental Science
The unique electrochemical properties of triethylammonium methanesulfonate make it a promising candidate for various emerging technologies, particularly in the field of energy storage and conversion. roco.global Its ionic conductivity, thermal stability, and wide electrochemical window are key attributes for its use as an electrolyte in devices such as fuel cells, batteries, and supercapacitors. roco.globalresearchgate.net
Fuel Cells: [TEA][MS] is being investigated as an electrolyte in proton exchange membrane (PEM) fuel cells. roco.global It can facilitate proton transfer and support the performance of the membrane, which is a critical component of these energy conversion devices. roco.globalresearchgate.net Research into related protic ionic liquids has shown that they can enhance the performance of PEM fuel cells, especially at higher operating temperatures where traditional water-based membranes tend to dehydrate. researchgate.netbau.edu.trsci-hub.seulisboa.pt
Batteries and Supercapacitors: In the realm of energy storage, [TEA][MS] is considered a suitable electrolyte for batteries and supercapacitors due to its ionic conductivity. roco.globalmdpi.com While specific performance data for [TEA][MS] is emerging, studies on similar triethylammonium-based ionic liquids have shown promising results. For instance, triethylammonium tetrafluoroborate (B81430) has been demonstrated as an effective electrolyte for supercapacitors operating over a wide temperature range, including sub-zero temperatures. mdpi.com The development of electrolytes based on [TEA][MS] could lead to safer and more efficient lithium-ion batteries and high-performance supercapacitors. rsc.orgnih.govgoogle.commsu.eduresearchgate.netresearchgate.net
Fundamental Science: Beyond applied technologies, [TEA][MS] serves as a model compound in fundamental scientific research to understand the behavior of protic ionic liquids. acs.orgnih.gov Studies on its physical and chemical properties contribute to a deeper understanding of intermolecular forces, ion transport mechanisms, and phase transitions in these complex fluids. acs.orgacs.orgnih.gov This fundamental knowledge is crucial for the broader field of materials science and condensed matter physics.
The potential applications of triethylammonium methanesulfonate in emerging technologies are summarized below:
| Technology | Potential Role | Key Properties | Reference |
| Proton Exchange Membrane (PEM) Fuel Cells | Electrolyte | Proton conductivity, thermal stability | roco.globalresearchgate.net |
| Lithium-Ion Batteries | Electrolyte | Ionic conductivity, electrochemical stability | roco.globalrsc.orggoogle.commsu.edu |
| Supercapacitors | Electrolyte | Ionic conductivity, wide operating temperature | roco.globalmdpi.comresearchgate.netnih.gov |
| Materials Science | Model Protic Ionic Liquid | Tunable physicochemical properties | acs.orgnih.gov |
As research continues, it is expected that new and innovative applications for triethylammonium methanesulfonate will be discovered, further solidifying its importance in both fundamental and applied sciences.
Q & A
Q. How can the purity of Ethanamine, N-ethyl-, methanesulfonate be determined in synthesized samples?
Methodological Answer: Purity assessment typically involves gas chromatography (GC) with flame ionization detection (FID). For methanesulfonate derivatives, capillary GC methods optimized for polar compounds are recommended. Li et al. (2004) validated a protocol for trace analysis of methanesulfonate esters using this approach, achieving detection limits below 1 ppm . Ensure calibration with certified reference standards and validate retention times against known impurities.
Q. What spectroscopic methods are recommended for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy: Analyze - and -NMR spectra to confirm the ethylamine backbone and methanesulfonate moiety. Compare chemical shifts to NIST reference data for N-ethyl ethanamine (δ ~2.5–3.0 ppm for CH groups) .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragment patterns. The NIST Chemistry WebBook provides isotopic distribution data for validation .
- Infrared (IR) Spectroscopy: Identify characteristic sulfonate S=O stretches (~1350–1200 cm) and amine N-H stretches (~3300 cm) .
Q. How do structural modifications (e.g., isotopic labeling) affect the physicochemical properties of this compound?
Methodological Answer: Isotopic labeling (e.g., ) alters molecular weight and stability. For example, -labeled ethylamine derivatives (e.g., compounds) require specialized synthesis protocols to ensure isotopic purity. Use liquid scintillation counting or accelerator mass spectrometry (AMS) to quantify isotopic incorporation .
Advanced Research Questions
Q. What experimental designs are suitable for studying the hydrolysis kinetics of this compound under varying pH conditions?
Methodological Answer:
- pH-Rate Profiling: Conduct accelerated hydrolysis studies at pH 2–12, monitoring degradation via HPLC-UV or LC-MS. Methanesulfonate esters are prone to alkaline hydrolysis; plot rate constants (k) vs. pH to identify degradation pathways .
- Activation Energy Calculation: Use Arrhenius plots at multiple temperatures (e.g., 25°C, 40°C, 60°C) to derive activation energy (E) and predict shelf-life under storage conditions.
Q. How does the methanesulfonate group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The sulfonate group acts as a leaving group, facilitating nucleophilic attacks. Design experiments using nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF, acetonitrile). Monitor reaction progress via -NMR or conduct kinetic studies using stopped-flow techniques. For comparative analysis, reference sulfonamide reactivity studies (e.g., gas-phase radical interactions in ) .
Q. What analytical challenges arise in detecting trace impurities (e.g., ethyl methanesulfonate) in this compound batches?
Methodological Answer:
- Matrix Interference: Co-eluting impurities (e.g., unreacted ethylamine) require optimized chromatographic separation. Use GC-MS with a DB-5MS column or LC-MS with a C18 column .
- Sensitivity Limits: Employ tandem MS (MS/MS) to enhance detection specificity for low-abundance impurities (<0.1%). Validate methods per ICH Q2(R1) guidelines.
Key Considerations for Researchers
- Nomenclature Consistency: Use IUPAC names (e.g., "N-ethyl ethanamine methanesulfonate") and cross-check CAS Registry Numbers (e.g., 610-786-2) to avoid misidentification .
- Stability Protocols: Store samples in anhydrous, acidic conditions (pH ≤5) to minimize hydrolysis.
- Ethical Compliance: For pharmacological analogs (e.g., Betahistine Mesylate), adhere to institutional guidelines for handling bioactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
